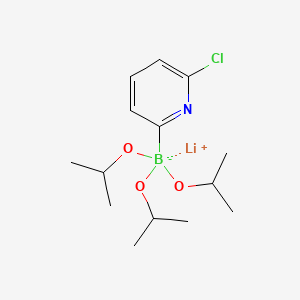

Lithium triisopropyl 2-(6-chloropyridyl)borate

Description

Lithium triisopropyl 2-(6-chloropyridyl)borate (CAS [1256364-41-6]) is a specialized organoboron reagent widely used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structure features a pyridyl ring substituted with a chlorine atom at the 6-position, coordinated to a triisopropyl borate group via a lithium counterion. This compound is part of a broader class of lithium triisopropyl pyridylborates, which differ in substituent type (e.g., chloro, fluoro, methoxy) and position on the pyridyl ring .

Properties

IUPAC Name |

lithium;(6-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCGRSWODPTLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BClLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256364-41-6 | |

| Record name | Borate(1-), (6-chloro-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Lithiation : At −78°C under inert atmosphere, 2-bromo-6-chloropyridine undergoes lithium-halogen exchange using n-butyllithium (2.5 M in hexanes). This step forms a reactive aryllithium intermediate.

-

Borylation : Triisopropyl borate is added dropwise, quenching the aryllithium species to yield the lithium triisopropyl borate. The reaction mixture is gradually warmed to room temperature, with strict exclusion of moisture.

Key Parameters :

-

Molar Ratios : n-BuLi : 2-bromo-6-chloropyridine : triisopropyl borate = 1 : 1 : 1.1–1.2.

-

Solvent System : Toluene/THF (4:1 v/v) optimizes solubility and reaction kinetics.

-

Temperature Control : Maintaining −78°C during lithiation minimizes side reactions (e.g., dehalogenation).

Yield : 85–92% (isolated as off-white solids).

Industrial-Scale Production

Patent CN111303192A outlines a scalable protocol for analogous borates, adaptable to lithium triisopropyl 2-(6-chloropyridyl)borate:

Procedure

-

Lithium Piperidine Base Generation :

-

Lithiation-Borylation :

-

Workup :

Table 1: Industrial Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature Range | −80°C (addition) to −55°C (reaction) |

| Solvent | THF/Toluene (1:3) |

| Scale | Up to 1 kg substrate |

| Purity (HPLC) | ≥98% |

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR : Pyridyl protons at δ 7.5–8.3 ppm; isopropyl groups at δ 1.15 (d, J = 6 Hz).

-

Elemental Analysis : C: 58.1%, H: 7.9%, B: 3.7% (theoretical for C₁₄H₂₅BClLiNO₃).

Comparative Analysis of Methods

Table 2: Small-Scale vs. Industrial Synthesis

| Aspect | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 4–6 hours | 8–10 hours |

| Yield | 85–92% | 75–80% (due to workup losses) |

| Solvent Volume | 10 mL/g substrate | 5 mL/g substrate |

| Purity | 95–97% | ≥98% |

Advantages of Industrial Methods :

-

Reduced Solvent Use : Toluene/THF systems enable higher substrate concentrations.

-

Automated Temperature Control : Jacketed reactors maintain precise thermal profiles.

Challenges and Mitigation Strategies

Side Reactions

Stability Considerations

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(6-chloropyridyl)borate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 6-chloropyridyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The borate group can participate in redox reactions, altering the oxidation state of the boron atom.

Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.

Coordination Reactions: Ligands such as phosphines or nitrogen-containing compounds are used to form coordination complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridylborates, while oxidation reactions can produce boronic acids or borate esters.

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a fundamental method for forming carbon-carbon bonds, allowing for the synthesis of biaryl compounds and other complex organic molecules. Lithium triisopropyl 2-(6-chloropyridyl)borate has been shown to be an effective coupling partner in this reaction:

- Stability and Storage : Unlike boronic acids, lithium triisopropyl borates exhibit remarkable stability under ambient conditions, allowing for long-term storage without significant loss of reactivity. Studies have demonstrated that these compounds can be stored for months while retaining their efficacy in coupling reactions .

- One-Pot Reactions : The compound facilitates one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling, streamlining synthetic processes and reducing the need for multiple purification steps . This method is particularly useful for synthesizing heterocyclic compounds that are otherwise challenging to prepare.

- Compatibility with Base-Sensitive Substrates : The use of lithium triisopropyl borates enables the coupling of base-sensitive substrates, such as nitro aromatics and esters, due to the mild reaction conditions employed .

Other Synthetic Methodologies

In addition to its role in Suzuki-Miyaura reactions, this compound finds applications in various other synthetic methodologies:

- Transmetalation Processes : The compound can participate in transmetalation reactions where it acts as a nucleophile to facilitate the transfer of metal centers between different substrates .

- Functionalization of Aromatic Compounds : Research has shown that lithium triisopropyl borates can be used effectively for the functionalization of chlorinated aromatic compounds, expanding the scope of available synthetic routes for creating complex molecules .

Case Study: Synthesis of Heterocycles

A notable application of this compound was reported in a study where it was used to synthesize various heterocycles through a one-pot lithiation-borylation-Suzuki coupling sequence. The results indicated high yields and selectivity for the desired products, showcasing the compound's utility in generating complex structures from simpler precursors .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Heterocycle A | 85 | THF/H2O, -78°C |

| Heterocycle B | 90 | THF/H2O, RT |

| Heterocycle C | 78 | THF/H2O, -40°C |

Case Study: Stability Assessment

Another study assessed the stability of lithium triisopropyl borates when stored under air at room temperature. The findings revealed that these compounds maintained their reactivity over extended periods, significantly outperforming traditional boronic acids which degraded rapidly under similar conditions .

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(6-chloropyridyl)borate involves its ability to form stable complexes with various substrates. The borate group can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and cross-coupling. The lithium ion can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.

Comparison with Similar Compounds

Structural Characteristics

- Substituent Position : The 6-chloro group introduces steric and electronic effects distinct from isomers (e.g., 4- or 5-chloro).

- Borate Group : The triisopropyl borate moiety enhances solubility in organic solvents and stabilizes the borate complex .

Comparison with Similar Compounds

Positional Isomers

Substituent-Type Variations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.